molecular formula C16H20O6 B3253147 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose CAS No. 22164-09-6

3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose

Cat. No.: B3253147
CAS No.: 22164-09-6
M. Wt: 308.33 g/mol
InChI Key: UOPDTDOYAQDGNT-BXKJZEQPSA-N
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Description

3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose is a complex organic compound that serves as a protected derivative of glucose. This compound is characterized by its intricate structure, which includes benzylidene and isopropylidene protecting groups at specific positions on the glucose molecule. These protecting groups play a crucial role in stabilizing the molecule and making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, one of which involves the acetal exchange reaction. A common approach is the pyridinium tosylate-catalyzed acetal exchange between benzaldehyde dimethyl acetal and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-alpha-D-glucofuranose. This method provides a high yield of the desired product under relatively mild reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose may involve large-scale reactions using similar acetal exchange techniques. The process would be optimized for efficiency and cost-effectiveness, ensuring the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of protecting groups allows for selective manipulation of specific hydroxyl groups on the glucose molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions at specific positions on the molecule.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the 3-OH group can lead to the formation of an allofuranose derivative.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protecting groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose is used to study carbohydrate metabolism and glycosylation processes. It serves as a model compound for understanding the behavior of glucose derivatives in biological systems.

Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over chemical reactions.

Mechanism of Action

The mechanism by which 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose exerts its effects depends on the specific application. In general, the compound interacts with enzymes and other biological molecules through its hydroxyl groups and protecting groups. The exact molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another protected glucose derivative with similar protecting groups.

  • 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-alpha-D-glucofuranose: A related compound used in the synthesis of 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose.

Uniqueness: this compound is unique in its combination of protecting groups, which allows for selective manipulation of the glucose molecule. This makes it particularly useful in synthetic chemistry and biological research.

Properties

IUPAC Name

[(1S,2R,6R,8R,9R)-4,4-dimethyl-11-phenyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-9-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-16(2)21-13-12-11(19-15(13)22-16)10(8-17)18-14(20-12)9-6-4-3-5-7-9/h3-7,10-15,17H,8H2,1-2H3/t10-,11-,12+,13-,14?,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPDTDOYAQDGNT-BXKJZEQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3C(C(OC(O3)C4=CC=CC=C4)CO)OC2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](OC(O3)C4=CC=CC=C4)CO)O[C@@H]2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose

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